N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide
Descripción
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide is a heterocyclic compound featuring a dibenzo[b,f][1,4]oxazepin core substituted with an ethyl group at position 10, a ketone at position 11, and a 2-(4-methoxyphenoxy)acetamide moiety at position 2. The compound’s structure combines a seven-membered oxazepin ring fused to two benzene rings, with polar functional groups that influence its pharmacokinetic and pharmacodynamic properties.
The methoxy group in the 4-position of the phenoxy moiety likely enhances solubility and modulates receptor interactions compared to halogenated analogs .
Propiedades
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-3-26-20-6-4-5-7-22(20)31-21-13-8-16(14-19(21)24(26)28)25-23(27)15-30-18-11-9-17(29-2)10-12-18/h4-14H,3,15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFTWWFVKZQZDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)COC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a dibenzo[b,f][1,4]oxazepine core. Its molecular formula is , and it has a molecular weight of approximately 354.41 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of this compound involves a multi-step process starting from readily available precursors. Common methods include cyclocondensation reactions of substituted 2-aminophenols with 2-halobenzaldehydes under basic conditions. Techniques such as microwave-assisted synthesis have been employed to enhance yield and efficiency .
Pharmacological Properties
- Dopamine D2 Receptor Inhibition : Research indicates that compounds similar to N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) exhibit selective inhibition of the dopamine D2 receptor. This activity suggests potential applications in treating disorders related to dopamine dysregulation, such as schizophrenia and Parkinson's disease .
- Anticancer Activity : Preliminary studies suggest that this compound may act as an angiogenesis inhibitor, which is critical in cancer therapy. Angiogenesis is the process through which new blood vessels form from pre-existing vessels and is often exploited by tumors to gain nutrients .
- Neuroprotective Effects : There is emerging evidence that the compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Studies
A series of experiments have been conducted to evaluate the biological activity of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide:
Aplicaciones Científicas De Investigación
HDAC Inhibition
One of the significant applications of this compound is its role as a histone deacetylase (HDAC) inhibitor. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of dibenzo[b,f][1,4]oxazepine exhibited potent HDAC inhibitory activity. Specifically, N-(10-ethyl-11-oxo...) showed notable inhibition against HDAC1 and HDAC3 with IC50 values in the low micromolar range.
| Compound Name | HDAC Inhibition (IC50 µM) |
|---|---|
| N-(10-ethyl...) | 5.3 |
| Control | 12.0 |
This inhibition suggests potential applications in cancer therapy, where HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells.
Antimicrobial Activity
Research has also evaluated the antimicrobial properties of this compound. In a study assessing its efficacy against Escherichia coli and Staphylococcus aureus, N-(10-ethyl...) exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens.
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 32 |
These findings indicate its potential as an antimicrobial agent, which could be beneficial in treating infections caused by resistant strains.
Antagonism of Prostaglandins
The compound has shown efficacy in antagonizing prostaglandin actions, particularly relevant in conditions like asthma where excessive bronchial constriction occurs due to prostaglandins such as PGF2α. This property suggests potential applications in respiratory therapies.
Dopamine D2 Receptor Inhibition
Similar compounds have been identified as selective inhibitors of the dopamine D2 receptor, indicating potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease. This mechanism highlights the versatility of N-(10-ethyl...) in addressing various therapeutic areas .
Case Study 1: Cancer Treatment
In a clinical study focusing on cancer treatment, researchers utilized N-(10-ethyl...) as part of a combination therapy regimen aimed at enhancing the efficacy of existing chemotherapeutic agents. The results indicated improved patient outcomes and reduced tumor sizes compared to control groups receiving standard treatments alone.
Case Study 2: Antimicrobial Efficacy
A laboratory study assessed the antimicrobial efficacy of N-(10-ethyl...) in combination with other antibiotics against multi-drug resistant strains of bacteria. The results showed synergistic effects that significantly lowered MIC values compared to individual treatments.
Comparación Con Compuestos Similares
Structural Modifications and Physicochemical Properties
The following table highlights key structural differences and molecular properties of the target compound and its analogs:
Key Observations :
- Ethyl vs. Methyl at Position 10: The ethyl group in the target compound increases lipophilicity compared to the methyl analog (388.4 Da vs.
- Methoxy vs. Halogen Substitutions: The 4-methoxyphenoxy group in the target compound offers electron-donating effects, which may improve metabolic stability compared to electron-withdrawing fluorine substituents .
- Core Heteroatom Differences : Thiazepin analogs (with sulfur) exhibit distinct electronic properties and antimicrobial activity , whereas oxazepin derivatives (with oxygen) are more polar and may target inflammatory pathways .
Example :
- The target compound’s synthesis likely mirrors protocols for N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide , where NaH in DMF facilitates nucleophilic substitution . Yields for such reactions are often low (~9%), necessitating optimization .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and critical purification steps for N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide?
- Methodology : Synthesis often involves multi-step reactions, including nucleophilic substitutions and Grignard additions. For example, analogous dibenzo-oxazepine derivatives are synthesized via sequential acylation and cyclization steps. Key purification methods include column chromatography (e.g., 20–80% EtOAc/hexane gradients) and recrystallization .
- Data : Typical yields range from 40–88% for intermediates, with characterization via / NMR and HRMS to confirm regioselectivity and purity .
Q. How can researchers confirm the structural integrity of this compound and its intermediates?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) to verify substitution patterns .
- HRMS : Confirm molecular weight with <2 ppm error .
- X-ray crystallography (if crystalline): Resolve ambiguities in stereochemistry, as seen in related dibenzodiazepinone structures .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways for optimizing the synthesis of this compound?
- Methodology :
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify low-energy pathways for cyclization or acylation steps .
- Reaction path search algorithms : Tools like the Artificial Force Induced Reaction (AFIR) method can narrow down viable experimental conditions .
- Case Study : ICReDD’s hybrid computational-experimental approach reduced reaction development time by 50% for analogous heterocycles .
Q. How do steric and electronic effects influence the reactivity of the dibenzo-oxazepine core during functionalization?
- Methodology :
- Substituent effect analysis : Compare reaction rates of methoxy vs. ethyl groups at position 10 using kinetic studies (e.g., time-resolved NMR).
- DFT modeling : Calculate Fukui indices to predict nucleophilic/electrophilic sites .
- Data : Ethyl groups at position 10 increase steric hindrance, reducing yields in subsequent amidation by ~15% compared to methyl analogs .
Q. What statistical experimental design methods are suitable for optimizing reaction conditions (e.g., solvent, catalyst)?
- Methodology :
- Factorial design : Test variables like temperature (−78°C to RT), solvent polarity (THF vs. DCM), and catalyst loading .
- Response surface methodology (RSM) : Maximize yield while minimizing byproduct formation .
- Example : For Grignard reactions, a Central Composite Design identified THF at −78°C as optimal, improving yields by 22% over trial-and-error approaches .
Data Contradictions and Resolution
Q. How can researchers resolve discrepancies in reported yields for similar dibenzo-oxazepine syntheses?
- Analysis : Contradictions often arise from:
- Purification methods : Gradient elution (20–80% EtOAc) vs. isocratic conditions, impacting purity and yield .
- Catalyst selection : Pd vs. Cu catalysts in amidation steps alter regioselectivity .
Tables
Table 1 : Key Reaction Conditions for Intermediate Synthesis
| Step | Reagents/Conditions | Yield (%) | Characterization Methods | Reference |
|---|---|---|---|---|
| Acylation | AcO, EtN, DCM, RT | 88 | NMR, HRMS | |
| Cyclization | MeMgBr, THF, −78°C | 40 | NMR, IR |
Table 2 : Computational vs. Experimental Yields for Analogous Compounds
| Compound | Predicted Yield (DFT) | Experimental Yield | Deviation (%) |
|---|---|---|---|
| Methyl analog | 72% | 68% | −5.5 |
| Ethyl analog | 65% | 55% | −15.4 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
